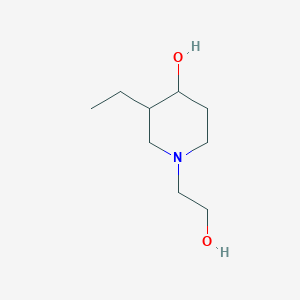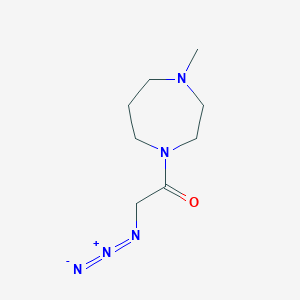
3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol
Vue d'ensemble
Description
“3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol” is a heterocyclic organic compound. Piperidines, the class of compounds it belongs to, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C9H19NO2, and its molecular weight is 173.25 g/mol.
Applications De Recherche Scientifique
Synthesis and Biological Potential
A novel series of compounds based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template demonstrated varying affinities for dopamine, serotonin, and norepinephrine transporters, suggesting potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Molecular Structure and Intermolecular Interactions
Research on 1-(phenoxyethyl)piperidin-4-ol derivatives has focused on their molecular geometry and intermolecular interactions, contributing to the development of new anticonvulsant drugs. The study of these derivatives' crystal structures through X-ray diffraction revealed significant differences in molecule conformation and intermolecular interactions, highlighting the importance of the methyl substituent and N-oxide formation (Żesławska et al., 2020).
Selective Estrogen Receptor Modulators (SERMs)
Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols were designed and synthesized as novel selective estrogen receptor modulators (SERMs), showcasing the potential in the development of therapeutic agents for conditions like breast cancer (Yadav et al., 2011).
Stereochemistry and Enzymatic Synthesis
A study on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate highlighted the potential of using microorganisms to produce high-purity stereoisomers, facilitating the synthesis of compounds with specific stereochemical configurations for various pharmaceutical applications (Guo et al., 2006).
Antagonistic and Agonistic Activity on Receptors
Research into the pharmacological characterization of compounds such as Ro 63-1908, a novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, provided insights into the development of neuroprotective and anticonvulsant agents, showcasing the therapeutic potential in neurological conditions (Gill et al., 2002).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. For example, some piperidine derivatives have been found to act as antagonists for the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into cells .
Mode of Action
For instance, piperidine derivatives that act as CCR5 antagonists prevent HIV-1 from entering cells by blocking the interaction between the virus and the CCR5 receptor .
Biochemical Pathways
Piperidine derivatives that act as ccr5 antagonists would affect the pathways related to hiv-1 entry into cells .
Result of Action
Piperidine derivatives that act as ccr5 antagonists can prevent hiv-1 from entering cells, potentially slowing the progression of hiv infection .
Orientations Futures
While specific future directions for “3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol” were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods for piperidine derivatives.
Analyse Biochimique
Biochemical Properties
3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is involved in the process of HIV-1 entry . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity. Additionally, this compound may interact with other G-protein coupled receptors, influencing various signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby preventing infection . Furthermore, this compound may modulate other signaling pathways, leading to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to CCR5, inhibiting its activity and preventing HIV-1 from entering the cell . This binding interaction is facilitated by a strong salt-bridge interaction between the compound and the receptor. Additionally, this compound may inhibit or activate other enzymes, leading to alterations in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of CCR5 and other cellular targets, resulting in prolonged effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting HIV-1 entry by targeting CCR5 . At higher doses, it may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution pattern is essential for its efficacy and safety, as it determines the concentration of the compound at its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
3-ethyl-1-(2-hydroxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-8-7-10(5-6-11)4-3-9(8)12/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEHRXODTAUFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)


![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)



![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)


![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)

![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)
